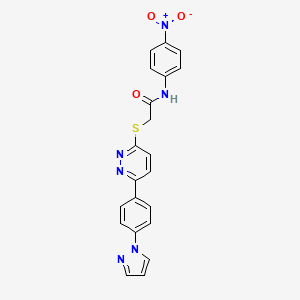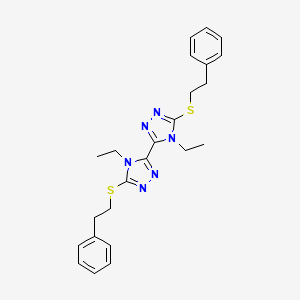
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in regulating pH balance and ion transport in various biological systems.
Scientific Research Applications
Antitumor Applications
- Compounds from sulfonamide-focused libraries, including ones similar to N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide, have shown promising results in antitumor screens. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have advanced to clinical trials. These compounds have mechanisms such as disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Additionally, high-density oligonucleotide microarray analysis has been used to study these sulfonamides, shedding light on essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Therapeutic Applications for Alzheimer’s Disease
- A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme associated with Alzheimer's disease. Notably, one of the compounds showed significant inhibitory activity, comparable to that of Neostigmine methylsulfate, a standard treatment. This discovery suggests the potential of these sulfonamides as novel therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
properties
IUPAC Name |
N-benzyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBQXLQEBOMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)








![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)